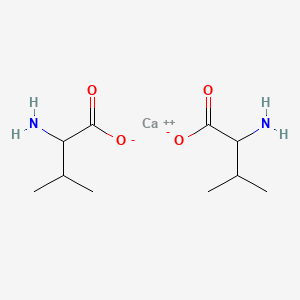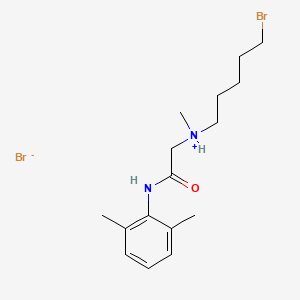
Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide is a complex organic compound with a unique structure that includes a brominated pentyl chain, a methylamino group, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide typically involves multiple steps:
Amidation: The formation of the acetamide group.
Substitution: The attachment of the methylamino group to the brominated pentyl chain.
Coupling: The final step involves coupling the substituted pentyl chain with the dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the brominated pentyl chain or the dimethylphenyl group.
Reduction: Reduction reactions may target the acetamide group or the methylamino group.
Substitution: The bromine atom in the pentyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various substituted pentyl chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study the effects of brominated and methylamino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide may have potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with specific molecular targets, leading to therapeutic effects.
Industry
In industrial applications, the compound can be used in the development of new materials or as a precursor for other chemical products.
Wirkmechanismus
The mechanism of action of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The brominated pentyl chain and the methylamino group may play crucial roles in binding to these targets, while the dimethylphenyl group could influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, 2-((5-chloropentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
- Acetamide, 2-((5-iodopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydroiodide
Uniqueness
The uniqueness of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide lies in its brominated pentyl chain, which may confer distinct chemical and biological properties compared to its chlorinated or iodinated analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
50295-18-6 |
|---|---|
Molekularformel |
C16H26Br2N2O |
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
5-bromopentyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;bromide |
InChI |
InChI=1S/C16H25BrN2O.BrH/c1-13-8-7-9-14(2)16(13)18-15(20)12-19(3)11-6-4-5-10-17;/h7-9H,4-6,10-12H2,1-3H3,(H,18,20);1H |
InChI-Schlüssel |
RISTYSOMWLRBNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



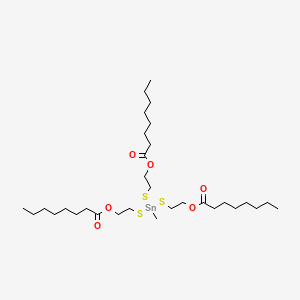
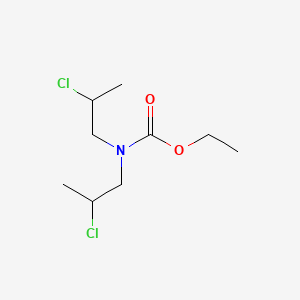
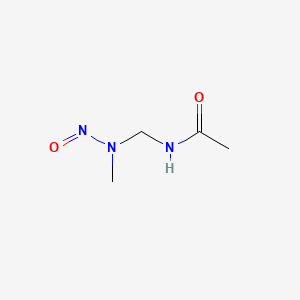
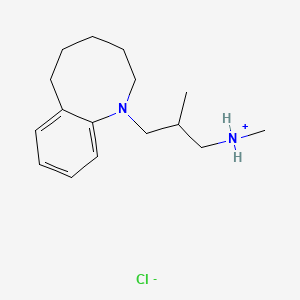
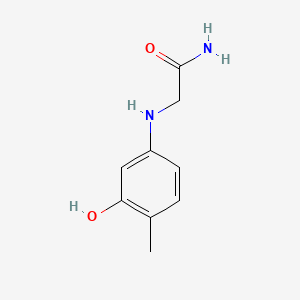

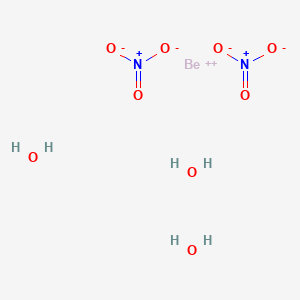
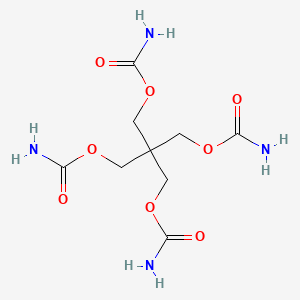
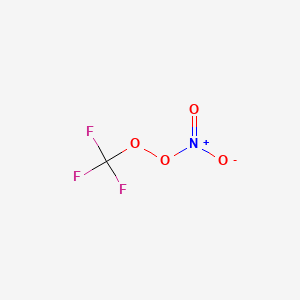
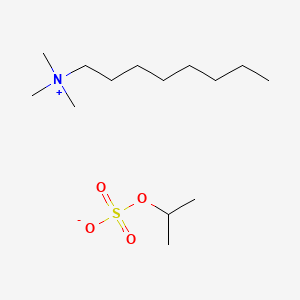
![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

